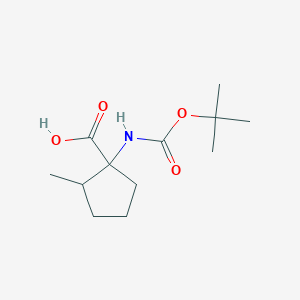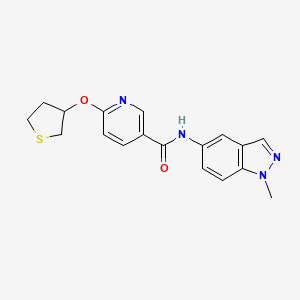
N-(1-methyl-1H-indazol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methyl-1H-indazol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
The compound N-(1-methyl-1H-indazol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a part of a broader class of compounds that have shown a wide range of biological and therapeutic activities. While the specific literature on this compound is limited, insights can be drawn from research on related nicotinamide derivatives and indazole compounds, which have been explored for their potential in drug development, catalysis, and as therapeutic agents in various diseases.
Nicotinamide Derivatives in Drug Development
Nicotinamide derivatives have been extensively investigated for their therapeutic potential, particularly in oncology. Research has demonstrated that nicotinamide and its derivatives can act as potent anticancer agents, with significant work focusing on synthesis and the investigation of their anticancer properties. These compounds have been shown to exhibit a variety of biological activities, including effects on energy metabolism and neuroprotection. For instance, nicotinamide derivatives have been explored for their role in enhancing insulin sensitivity, mitochondrial biogenesis, and sirtuin functions, which are crucial for cellular health and disease prevention (Jain, Utreja, Kaur, & Jain, 2020).
Indazole Compounds in Therapeutic Applications
Indazole derivatives, closely related to the chemical structure of this compound, have been recognized for their wide-ranging therapeutic applications. These compounds are valued for their anticancer, anti-inflammatory, and neuroprotective properties. They have been identified as promising candidates for the development of new treatments targeting various diseases, including gastrointestinal neoplasms, neurodegenerative disorders, and metabolic diseases. Specifically, indazole compounds have been highlighted for their potential in overcoming hypoxic cell radiation resistance in tumors, suggesting a role in enhancing the efficacy of cancer therapies (Horsman, 1995).
Oxazole and N-oxide Scaffolds
The oxazole and N-oxide scaffolds, related to the structure of the compound , have been explored for their utility in organic synthesis, catalysis, and drug applications. These molecules have been identified for their roles in forming metal complexes, designing catalysts, and in the synthesis of medicinally relevant compounds. Their potential in medicinal chemistry is vast, with applications ranging from antimicrobial to anti-inflammatory and anticancer activities. The heterocyclic N-oxide motif, in particular, has shown promise in drug development investigations, underscoring the versatility and potential of these chemical structures in therapeutic applications (Li et al., 2019).
Propiedades
IUPAC Name |
N-(1-methylindazol-5-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-22-16-4-3-14(8-13(16)10-20-22)21-18(23)12-2-5-17(19-9-12)24-15-6-7-25-11-15/h2-5,8-10,15H,6-7,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXVTWQUKLOIPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CN=C(C=C3)OC4CCSC4)C=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
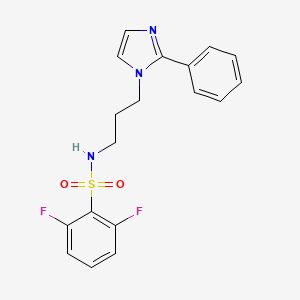
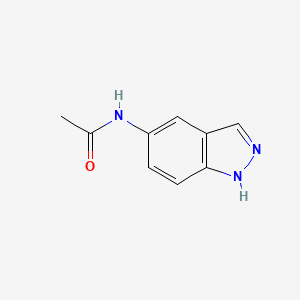
![1-{1-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperidin-4-yl}-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole](/img/structure/B2804863.png)
![(Z)-2-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenylacrylonitrile](/img/structure/B2804864.png)
![[5-Amino-1-(4-fluorophenyl)sulfonylpyrazol-3-yl] 4-tert-butylbenzoate](/img/structure/B2804866.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2804868.png)
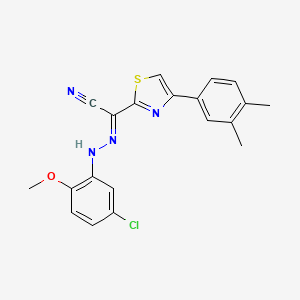
![3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2804871.png)

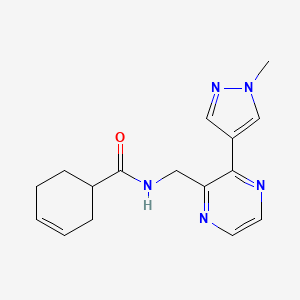
![7-Chloro-2-(3-(dimethylamino)propyl)-1-(3-methoxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2804875.png)
![5-(2-chlorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2804876.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2804878.png)
